



# DREADD-Assisted Metabolic Mapping (DREAMM): Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

DREADD-assisted metabolic mapping (DREAMM) is a powerful chemogenetic technique that allows for the non-invasive, whole-brain mapping of cell type-specific functional circuits in freely moving subjects.[1] This methodology combines the specificity of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) with the quantitative capabilities of positron emission tomography (PET) using the glucose analog [18F]fluoro-2-deoxyglucose (FDG). By remotely activating or inhibiting specific neuronal populations, researchers can observe the resulting changes in brain metabolism, providing a dynamic and unbiased view of neural network function.[1] DREAMM has been instrumental in dissecting the functional connectivity underlying various behaviors and has potential applications in studying pathological brain states and the effects of novel therapeutics.[1][2]

## Principle of the Technique

The DREAMM technique is predicated on two core technologies:

• DREADDs: These are genetically engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be potently activated by a synthetic small molecule, most commonly Clozapine-N-Oxide (CNO) or newer, more specific ligands.[3][4][5] DREADDs can be designed to be excitatory (e.g., hM3Dq, which couples to Gq signaling) or



inhibitory (e.g., hM4Di, which couples to Gi signaling), allowing for bidirectional control of neuronal activity.[3][6]

• [18F]FDG-PET: This imaging modality measures the regional cerebral metabolic rate of glucose (rCMRglc). Since neuronal activity is metabolically demanding, changes in rCMRglc, as measured by FDG uptake, serve as a reliable proxy for changes in neural activity.[1]

By expressing DREADDs in a specific cell population of interest and then systemically administering the designer drug, researchers can selectively modulate the activity of that population and use FDG-PET to visualize the downstream effects on metabolic activity across the entire brain.[1]

## **Applications**

The DREAMM technique offers a wide range of applications in neuroscience research and drug development:

- Functional Circuit Mapping: Elucidating the whole-brain networks that are functionally connected to a specific neuronal population.[1]
- Behavioral Neuroscience: Investigating the causal relationship between the activity of defined neural circuits and specific behaviors.[2][3]
- Disease Modeling: Studying how dysfunctional neural circuits contribute to neurological and psychiatric disorders.
- Pharmacology and Drug Development: Assessing the whole-brain effects of novel compounds that target specific neural pathways.

## **Experimental Protocols**

The following sections provide detailed protocols for the key steps involved in a typical DREAMM experiment.

# Protocol 1: Adeno-Associated Virus (AAV) Vector Production for DREADD Expression



This protocol describes the production of AAV vectors for expressing DREADDs in target neurons.

#### Materials:

- AAV production kit (e.g., AAV Helper-Free System)
- EndoFree Plasmid Mega kit
- Cell culture reagents (e.g., HEK293T cells, DMEM, FBS)
- Plasmid encoding the DREADD of interest (e.g., pAAV-hSyn-DIO-hM3Dq-mCherry)
- Helper plasmids (pHelper and pAAV-RC)

#### Procedure:

- Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for the DREADD construct and helper plasmids using an EndoFree Plasmid Mega kit according to the manufacturer's instructions.[2]
- · Cell Culture and Transfection:
  - Plate HEK293T cells in 15-cm dishes and grow to 70-80% confluency.
  - Co-transfect the cells with the DREADD plasmid and helper plasmids using a suitable transfection reagent (e.g., calcium phosphate or lipofectamine).
- · Virus Production and Harvest:
  - Incubate the transfected cells for 72 hours.
  - Harvest the cells and the supernatant.
  - Lyse the cells by repeated freeze-thaw cycles to release the viral particles.
- Virus Purification:



- Purify the AAV particles from the cell lysate and supernatant using an iodixanol gradient ultracentrifugation method.
- Concentrate and buffer-exchange the purified virus using an appropriate centrifugal filter unit.
- Virus Titer Determination:
  - Determine the genomic titer of the AAV preparation using quantitative PCR (qPCR) with primers specific to the AAV inverted terminal repeats (ITRs).

## **Protocol 2: Stereotaxic Surgery for AAV Injection**

This protocol details the procedure for targeted delivery of AAV-DREADD vectors into the brain of a subject animal (e.g., mouse or rat).

#### Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., isoflurane)
- Microinjection pump and syringe (e.g., Hamilton syringe)
- Surgical tools (scalpel, forceps, drill, etc.)
- AAV-DREADD vector
- Analgesics and antibiotics

#### Procedure:

- Animal Preparation:
  - Anesthetize the animal using isoflurane (4-5% for induction, 1-2% for maintenance).
  - Secure the animal in the stereotaxic frame.
  - Apply eye ointment to prevent corneal drying.



- Shave and sterilize the scalp with an antiseptic solution.
- Surgical Procedure:
  - Make a midline incision to expose the skull.
  - Use a stereotaxic atlas to determine the coordinates for the target brain region.
  - Drill a small craniotomy over the target site.
- AAV Injection:
  - Lower a microinjection needle to the predetermined dorsoventral coordinate.
  - Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to prevent tissue damage.
  - Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.[2]
- Post-operative Care:
  - Suture the incision.
  - Administer analgesics and antibiotics as per institutional guidelines.
  - Monitor the animal during recovery.
  - Allow 2-3 weeks for DREADD expression to reach optimal levels before behavioral experiments.[4]

## **Protocol 3: CNO Administration and Behavioral Testing**

This protocol outlines the administration of CNO to activate the DREADDs and subsequent behavioral observation.

#### Materials:

Clozapine-N-Oxide (CNO)



- Vehicle (e.g., saline, DMSO)
- Behavioral testing apparatus (e.g., open field arena, operant chamber)

#### Procedure:

- CNO Preparation:
  - Dissolve CNO in a small volume of DMSO and then dilute to the final concentration with saline.[8]
  - Alternatively, for long-term studies, CNO can be dissolved in drinking water.[8]
- CNO Administration:
  - Administer CNO via intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.[9][10] The optimal dose should be determined empirically for each study.
  - Behavioral effects are typically observed 15-30 minutes after i.p. injection.[11][12]
- Behavioral Testing:
  - Place the animal in the behavioral apparatus and record the relevant behavioral parameters.
  - It is crucial to include a control group of animals that express a control vector (e.g., encoding only a fluorescent protein) and receive the same CNO dose to control for any offtarget effects of CNO.[10]

### **Protocol 4: FDG-PET Imaging**

This protocol describes the procedure for acquiring FDG-PET scans to measure brain metabolism following DREADD activation.

#### Materials:

- [18F]FDG
- Small animal PET scanner



Anesthesia (for the scanning period)

#### Procedure:

- Animal Preparation:
  - Fast the animal for 4-6 hours prior to FDG injection to reduce background glucose levels.
  - Keep the animal in a quiet, dark room during the uptake phase to minimize sensoryevoked brain activity.[14]
- FDG Injection and Uptake:
  - Administer CNO (or vehicle) as described in Protocol 3.
  - At the time of expected peak behavioral effect, inject [18F]FDG (typically 5-10 MBq for a mouse) via the tail vein.
  - Allow a 30-60 minute uptake period during which the animal can move freely in its home cage.[13]
- PET Scanning:
  - Anesthetize the animal for the duration of the scan.
  - Position the animal in the PET scanner.
  - Acquire PET data for 15-30 minutes.
  - A CT scan can be acquired for attenuation correction and anatomical co-registration.
- Image Reconstruction and Analysis:
  - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).[13]
  - Co-register the PET images to a standard brain atlas.



Perform statistical analysis (e.g., voxel-wise t-tests or ANOVA) to identify brain regions
 with significant changes in FDG uptake between the CNO and vehicle groups.[15]

## **Data Presentation**

The following tables summarize hypothetical quantitative data that could be obtained from a DREAMM experiment investigating the effect of activating a specific neuronal population on locomotor activity and regional brain metabolism.

Table 1: Effect of DREADD Activation on Locomotor Activity

Treatment Group	N	Distance Traveled (m) (Mean ± SEM)	Percent Change from Vehicle
Vehicle	10	50.2 ± 4.5	-
CNO (1 mg/kg)	10	75.8 ± 6.1	+51.0%
CNO (3 mg/kg)	10	112.5 ± 8.9	+124.1%
CNO (5 mg/kg)	10	115.3 ± 9.2	+129.7%

Table 2: Regional Changes in [18F]FDG Uptake Following DREADD Activation



Brain Region	Vehicle (Mean SUV ± SEM)	CNO (3 mg/kg) (Mean SUV ± SEM)	Percent Change from Vehicle	p-value
Increased Uptake				
Motor Cortex	1.25 ± 0.08	1.68 ± 0.11	+34.4%	<0.01
Striatum	1.42 ± 0.09	1.95 ± 0.13	+37.3%	<0.01
Thalamus	1.31 ± 0.07	1.52 ± 0.09	+16.0%	<0.05
Decreased Uptake				
Prefrontal Cortex	1.55 ± 0.10	1.21 ± 0.08	-21.9%	<0.05
Hippocampus	1.18 ± 0.06	0.95 ± 0.05	-19.5%	<0.05

SUV: Standardized Uptake Value

# Visualizations Signaling Pathways

Caption: Signaling pathways for excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs.

## **Experimental Workflow**

Caption: Experimental workflow for the DREAMM technique.

## **Logical Relationships**

Caption: Logical relationships in a DREAMM experiment.

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